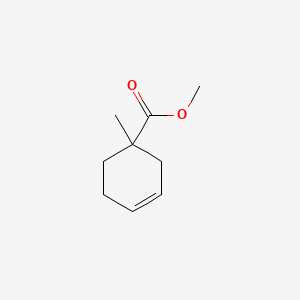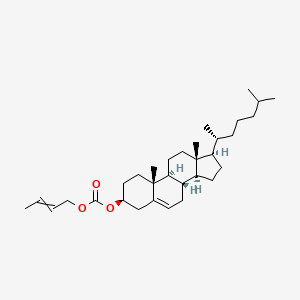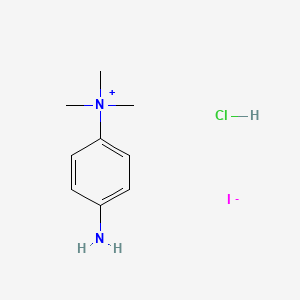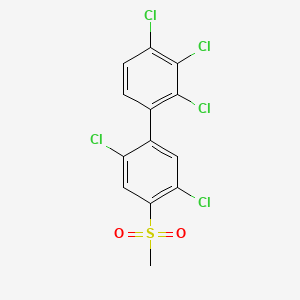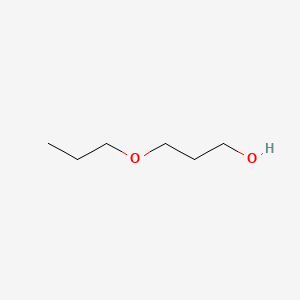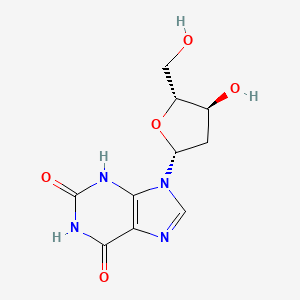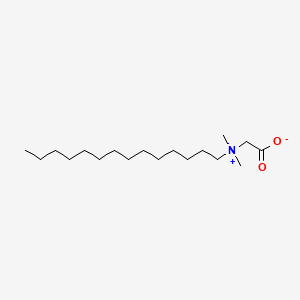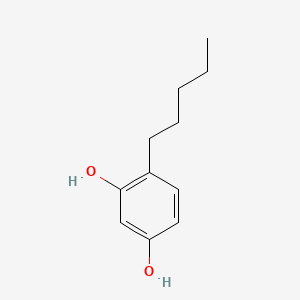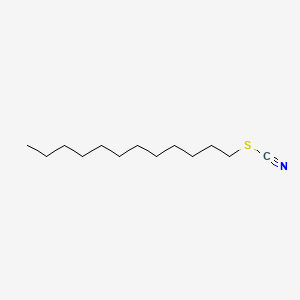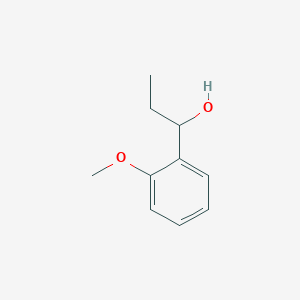
1-(2-Methoxyphenyl)-1-propanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound similar to “1-(2-Methoxyphenyl)-1-propanol” has been analyzed . The central C–C bond length is 1·555 (7)Å and a trigonal distortion at the sp3 carbon atom gives large C–C–C angles, near 111·5°. The carbon atoms of the methoxy-groups lie 0·24 and 0·16 Å from their corresponding benzenoid rings .Aplicaciones Científicas De Investigación
Metabolic Pathways
1-(2-Methoxyphenyl)-1-propanol's metabolic pathways have been explored, revealing the formation of several metabolites. In a study involving rat urine, metabolites of related compounds were identified, suggesting potential pathways for similar substances like 1-(2-Methoxyphenyl)-1-propanol (J. Jodynis-Liebert, 1993).
Chemical Reactions and Properties
Research on arylalkanol radical cations, closely related to 1-(2-Methoxyphenyl)-1-propanol, provides insights into the chemical properties and reactions. One study discusses the decay of similar compounds in water, highlighting the influence of OH groups and the aromatic ring on chemical behavior (E. Baciocchi, M. Bietti, L. Manduchi, S. Steenken, 1999).
Biotransformation Studies
Biotransformation of related compounds by fungi has been examined, offering insights into the potential synthesis pathways of 1-(2-Methoxyphenyl)-1-propanol derivatives. A study on the biotransformation of β-ketosulfides using Helminthosporium species demonstrates this process (H. Holland, Nancy J. Ihasz, Brendan J Lounsbery, 2002).
Application in Fuel Cells
The potential application of compounds similar to 1-(2-Methoxyphenyl)-1-propanol in direct liquid fuel cells has been explored. A study on 1-methoxy-2-propanol, a related compound, in fuel cells highlights significant performance insights (Z. Qi, A. Kaufman, 2002).
Physical Properties Research
The study of physical properties like the speed of sound in compounds closely related to 1-(2-Methoxyphenyl)-1-propanol can provide insights into its physical characteristics. Research on 1-methoxy-2-propanol's sound speed across various temperatures and pressures offers relevant data (Ying Zhang, Taotao Zhan, Junshuai Chen, Yutian Chen, M. He, 2019).
Optical Resolution Studies
Optical resolution studies of similar compounds, like 1-(3-Methoxyphenyl)ethylamine, can provide methods applicable to 1-(2-Methoxyphenyl)-1-propanol. Such studies show the potential for high-resolution efficiency and crystal structure determination (K. Sakai, Y. Hashimoto, K. Kinbara, K. Saigo, H. Murakami, H. Nohira, 1993).
Catalyst Research
Research on catalysts for the synthesis of related compounds can offer insights into potential synthetic methods for 1-(2-Methoxyphenyl)-1-propanol. A study on the synthesis of 1-methoxy-2-propanol using ZnMgAl catalysts demonstrates the influence of acid-base properties on the synthesis process (W. Cheng, Wen Wang, Yuechang Zhao, Ling Liu, Jianguo Yang, Jianguo Yang, M. He, 2008).
Chemical Synthesis and Reaction Mechanisms
Understanding the synthesis and reaction mechanisms of similar compounds can provide valuable insights. For instance, the study of the Friedel-Crafts reaction of anisole with epoxide, leading to compounds like 2-(methoxyphenyl)-1-propanols, can inform the synthetic routes for 1-(2-Methoxyphenyl)-1-propanol (InoueMasashi, SugitaToshio, IchikawaKatsuhiko, 1978).
Lignin and Related Compound Synthesis
Research on lignin and related compounds, including the synthesis of derivatives like 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, can inform the synthesis and application of 1-(2-Methoxyphenyl)-1-propanol (J. M. Pepper, G. Sundaram, G. Dyson, 1971).
Kinetics and Reaction Studies
Kinetic studies on the reactions of similar compounds, like arylalkanol radical cations, can provide insight into the reactivity and stability of 1-(2-Methoxyphenyl)-1-propanol. Investigations into the side-chain fragmentation of these cations offer valuable data (E. Baciocchi, M. Bietti, L. Putignani, S. Steenken, 1996).
Hydrolysis and Medium Effects
Studies on the hydrolysis of esters and the effects of cosolutes in aqueous solutions can offer insights into the behavior of 1-(2-Methoxyphenyl)-1-propanol in various solvents (N. Buurma, L. Pastorello, M. J. Blandamer, J. Engberts, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYLWUFNOMSQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996041 | |
| Record name | 1-(2-Methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1-propanol | |
CAS RN |
7452-01-9 | |
| Record name | α-Ethyl-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ethyl-o-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-ethyl-o-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)
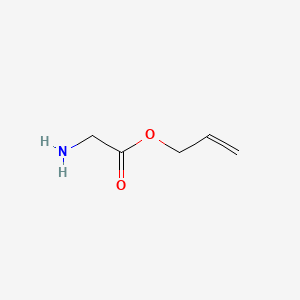
![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
